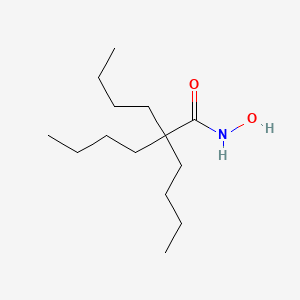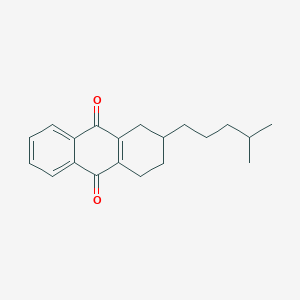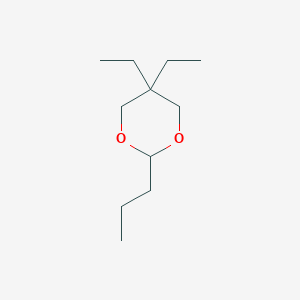
5,5-Diethyl-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2-propyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 2 positions, respectively, makes this compound unique in its structural configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. For instance, the reaction between a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst can yield the desired dioxane . The reaction is often carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the dioxane ring.
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often employs similar condensation reactions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxanes, including 5,5-Diethyl-2-propyl-1,3-dioxane, undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products: The major products formed from these reactions include lactones, alcohols, and various substituted dioxanes depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: 5,5-Diethyl-2-propyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups .
Biology and Medicine: In biological research, dioxanes are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also explored for their potential therapeutic applications .
Industry: In the industrial sector, 1,3-dioxanes are used as solvents and intermediates in the synthesis of various chemicals. Their ability to stabilize reactive intermediates makes them valuable in polymer chemistry and material science .
Mécanisme D'action
The mechanism by which 5,5-Diethyl-2-propyl-1,3-dioxane exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the dioxane ring can act as electron donors, forming hydrogen bonds or coordinating with metal ions. This property is exploited in various chemical reactions where the dioxane ring stabilizes reactive intermediates or transition states .
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-2-isopropyl-1,3-dioxane: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
5-Methyl-5-propyl-1,3-dioxan-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles.
Uniqueness: The unique combination of ethyl and propyl groups in 5,5-Diethyl-2-propyl-1,3-dioxane imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
53020-72-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5,5-diethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-7-10-12-8-11(5-2,6-3)9-13-10/h10H,4-9H2,1-3H3 |
Clé InChI |
FDHFJKUXHNXPFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(CO1)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
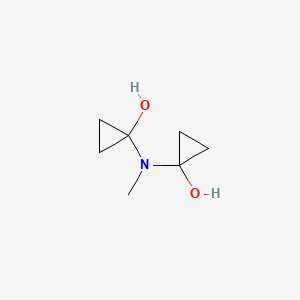
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
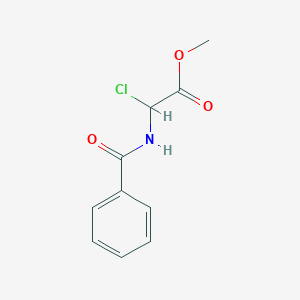
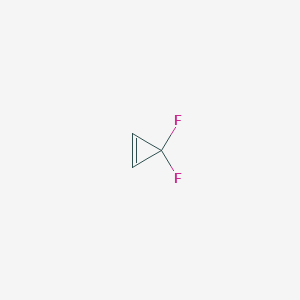
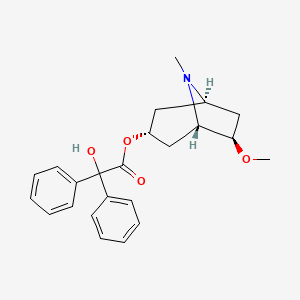
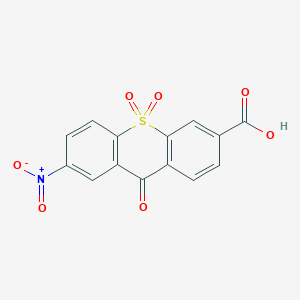

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
